molecular formula C9H5IN2O3 B11792591 4-Hydroxy-7-iodocinnoline-3-carboxylic acid

4-Hydroxy-7-iodocinnoline-3-carboxylic acid

Cat. No.: B11792591
M. Wt: 316.05 g/mol
InChI Key: MBMIEHWVZLOUSY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Hydroxy-7-iodocinnoline-3-carboxylic acid typically involves multiple steps, including the iodination of cinnoline derivatives and subsequent functional group transformations. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Chemical Reactions Analysis

4-Hydroxy-7-iodocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-Hydroxy-7-iodocinnoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-iodocinnoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

4-Hydroxy-7-iodocinnoline-3-carboxylic acid can be compared to other cinnoline derivatives, such as:

Properties

Molecular Formula

C9H5IN2O3

Molecular Weight

316.05 g/mol

IUPAC Name

7-iodo-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C9H5IN2O3/c10-4-1-2-5-6(3-4)11-12-7(8(5)13)9(14)15/h1-3H,(H,11,13)(H,14,15)

InChI Key

MBMIEHWVZLOUSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)NN=C(C2=O)C(=O)O

Origin of Product

United States

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